Déhydroergostérol

Vue d'ensemble

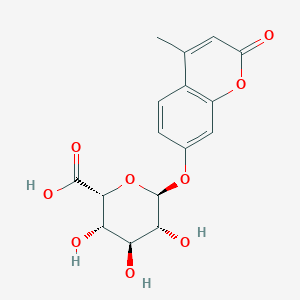

Description

Il est largement utilisé pour sonder la distribution du cholestérol membranaire, les interactions cholestérol-protéines et le transport intracellulaire du cholestérol in vitro et in vivo . Le déhydroergostérol est structurellement similaire au cholestérol et à l'ergostérol, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

Dehydroergosterol is widely used in scientific research due to its structural similarity to cholesterol and its fluorescent properties. Some key applications include:

Chemistry: Used as a probe to study membrane cholesterol distribution and interactions.

Biology: Investigates cholesterol-protein interactions and intracellular cholesterol transport.

Medicine: Studies the role of cholesterol in various diseases and conditions.

Industry: Utilized in the development of cholesterol-related products and technologies

Mécanisme D'action

Target of Action

Dehydroergosterol (DHE) is a naturally-occurring, fluorescent sterol . It is primarily utilized to probe membrane cholesterol distribution, cholesterol-protein interactions, and intracellular cholesterol transport both in vitro and in vivo . It interacts with sterol carrier protein-2 (SCP-2), which plays a crucial role in the intracellular transport of cholesterol .

Mode of Action

Dehydroergosterol mimics the properties of cholesterol in biological membranes . It interacts with SCP-2, which facilitates the transport of cholesterol and other lipids between different cellular compartments . The interaction between DHE and SCP-2 can influence the distribution and dynamics of cholesterol in the cell membrane .

Biochemical Pathways

Dehydroergosterol is involved in the same biochemical pathways as cholesterol due to its structural and functional similarity . These pathways include the synthesis of bile acids and steroids, which are essential for various physiological processes such as lipid metabolism and reproduction .

Result of Action

The interaction of DHE with SCP-2 and its incorporation into cellular membranes can influence the distribution and dynamics of cholesterol . This can affect various cellular functions, including membrane fluidity, signal transduction, and intracellular transport .

Action Environment

The action of DHE can be influenced by various environmental factors. For instance, the presence of SCP-2 can enhance the rate of disappearance of DHE microcrystals in living cells . Furthermore, the physical properties of the cellular environment, such as temperature and pH, may also affect the behavior of DHE .

Analyse Biochimique

Biochemical Properties

Dehydroergosterol plays a crucial role in various biochemical reactions, primarily due to its ability to mimic cholesterol. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with sterol carrier protein-2 (SCP-2), which facilitates the transfer of dehydroergosterol between membranes . This interaction is essential for maintaining cellular cholesterol homeostasis. Additionally, dehydroergosterol binds to cholesterol-binding proteins, allowing for real-time imaging of cholesterol dynamics in living cells .

Cellular Effects

Dehydroergosterol influences various cellular processes by integrating into cell membranes and mimicking cholesterol. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, dehydroergosterol’s incorporation into plasma membranes can alter membrane fluidity and impact the function of membrane-bound receptors and transporters . This compound has been shown to co-distribute with endogenous sterol, affecting cellular cholesterol distribution and trafficking .

Molecular Mechanism

At the molecular level, dehydroergosterol exerts its effects through binding interactions with biomolecules. It can form monohydrate crystals similar to cholesterol, which are monitored using fluorescence techniques . Dehydroergosterol’s interaction with SCP-2 enhances the rate of disappearance of its microcrystals in living cells, indicating its role in cholesterol transport and distribution . Additionally, dehydroergosterol’s fluorescence properties make it a valuable tool for studying cholesterol-protein interactions and intracellular cholesterol transport .

Temporal Effects in Laboratory Settings

In laboratory settings, dehydroergosterol’s effects change over time due to its stability and degradation. The compound’s fluorescence emission undergoes a quantum yield enhancement and red-shift when crystallized, allowing for sensitive monitoring of microcrystal formation or disruption . Studies have shown that increased levels of SCP-2 accelerate the disappearance of dehydroergosterol microcrystals in living cells, highlighting its dynamic role in cholesterol transport .

Dosage Effects in Animal Models

The effects of dehydroergosterol vary with different dosages in animal models. At lower doses, dehydroergosterol effectively mimics cholesterol and integrates into cellular membranes without causing adverse effects . At higher doses, it may lead to the formation of microcrystals and potential toxicity. Studies have shown that dehydroergosterol can be incorporated into lipoproteins from the diet of animals, allowing for real-time imaging of cholesterol dynamics .

Metabolic Pathways

Dehydroergosterol is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol synthesis, transport, and distribution . Dehydroergosterol’s incorporation into cellular membranes affects metabolic flux and metabolite levels, providing insights into cholesterol homeostasis and its impact on cellular function .

Transport and Distribution

Dehydroergosterol is transported and distributed within cells and tissues through interactions with cholesterol-binding proteins and transporters. It can be incorporated into plasma membranes, lipoproteins, and other cellular compartments . The compound’s ability to mimic cholesterol allows for real-time imaging of its distribution and localization in living cells .

Subcellular Localization

Dehydroergosterol exhibits specific subcellular localization, primarily within the plasma membrane and lipid rafts. Its incorporation into these regions affects membrane fluidity and cholesterol-rich domain formation . Dehydroergosterol’s fluorescence properties enable the visualization of its distribution within cells, providing valuable insights into cholesterol dynamics and its role in cellular function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le déhydroergostérol peut être synthétisé par différentes réactions chimiques. Une méthode courante implique l'oxydation de l'ergostérol. La réaction utilise généralement des réactifs tels que le chlorochromate de pyridinium (PCC) ou d'autres agents oxydants dans des conditions contrôlées . Le processus nécessite une surveillance attentive pour garantir que le produit souhaité est obtenu sans sur-oxydation.

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés. Le composé est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) afin de garantir qu'il répond aux normes requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le déhydroergostérol subit diverses réactions chimiques, notamment :

Oxydation : Conversion en stérols plus oxydés.

Réduction : Conversion en stérols moins oxydés.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions courants

Oxydation : Chlorochromate de pyridinium (PCC), trioxyde de chrome (CrO3).

Réduction : Borohydrure de sodium (NaBH4), hydrure d'aluminium et de lithium (LiAlH4).

Substitution : Agents halogénants, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire divers stérols oxydés, tandis que la réduction peut produire des stérols moins oxydés .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de sa similitude structurale avec le cholestérol et de ses propriétés fluorescentes. Voici quelques applications clés :

Chimie : Utilisé comme sonde pour étudier la distribution et les interactions du cholestérol membranaire.

Biologie : Étudie les interactions cholestérol-protéines et le transport intracellulaire du cholestérol.

Médecine : Étudie le rôle du cholestérol dans diverses maladies et affections.

Industrie : Utilisé dans le développement de produits et de technologies liés au cholestérol

Mécanisme d'action

Le this compound exerce ses effets en mimant le comportement du cholestérol dans les systèmes biologiques. Il interagit avec les protéines de liaison au cholestérol et est incorporé dans les lipoprotéines et les membranes cellulaires. Cela permet aux chercheurs d'étudier la dynamique et les interactions du cholestérol en temps réel à l'aide de techniques de fluorescence .

Comparaison Avec Des Composés Similaires

Le déhydroergostérol est comparé à d'autres composés similaires tels que :

Cholestérol : Le principal stérol des membranes cellulaires animales.

Ergostérol : Un stérol présent dans les champignons et les protozoaires.

14-Déhydroergostérol : Un autre analogue de l'ergostérol aux propriétés uniques.

Le this compound est unique en raison de ses propriétés fluorescentes, ce qui en fait un outil précieux pour l'imagerie en temps réel et la détection des processus liés au cholestérol .

Propriétés

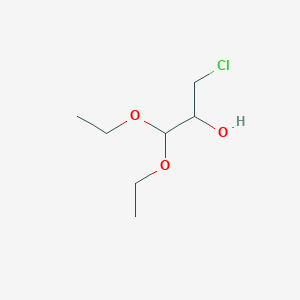

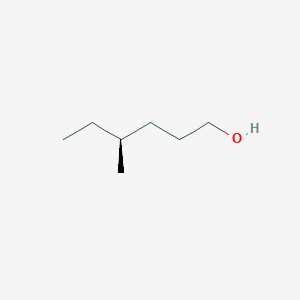

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJYFLQYMVBDR-CMNOFMQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026574 | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-85-8 | |

| Record name | Dehydroergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)

![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)